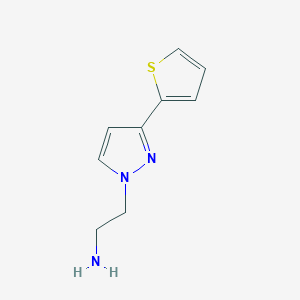

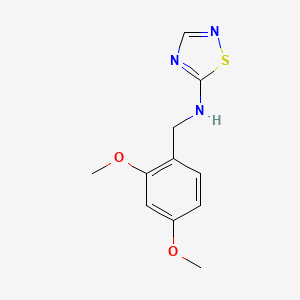

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Descripción general

Descripción

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as 2-Thiopheneethylamine, is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a concentration of 0.01 mol of 2-(piperidin-4-yl)ethanamine in 10 mL of dichloromethane was added to 0.012 mol of 1-(5-chlorothiophen-2-yl)ethanone, thiophene-2-carbaldehyde, and 5-bromothiophene-2-carbaldehyde dissolved in 10 mL dichloromethane .Molecular Structure Analysis

The molecular formula of 2-Thiopheneethylamine is C6H9NS . Its molecular weight is 127.21 . The SMILES string representation of its structure is NCCc1cccs1 .Chemical Reactions Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

2-Thiopheneethylamine is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . Its boiling point is 200-201 °C/750 mmHg (lit.) , and its density is 1.087 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Pancreatic Lipase Inhibition

This compound has been identified as a novel inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. Inhibitors like this are sought after for their potential to treat obesity by reducing fat absorption in the gastrointestinal tract .

Antimicrobial Activity

Schiff bases derived from this compound have shown promising antimicrobial properties. They have been tested against various bacterial strains, indicating potential use in developing new antibacterial agents .

Antioxidant Properties

The antioxidant activity of derivatives of this compound has been evaluated using the DPPH method. The results suggest that these derivatives could serve as antioxidants, which are important in protecting cells from oxidative stress .

Synthesis of Schiff Bases

The compound serves as a precursor in the synthesis of Schiff bases. These bases are significant due to their wide range of biological activities and their role as ligands in coordination chemistry .

Molecular Docking Studies

Molecular docking investigations have been conducted with this compound to predict its binding affinities towards various enzymes and receptors. This is a crucial step in drug discovery and design .

Density Functional Theory (DFT) Studies

DFT studies have been performed on derivatives of this compound to understand their electronic structure and properties. Such theoretical calculations are essential for predicting reactivity and stability .

Safety and Hazards

Direcciones Futuras

While the exact future directions for this compound are not specified in the retrieved sources, its use in the synthesis of geldanamycin derivatives as HCV replication inhibitors targeting Hsp90 has been reported . Its effect as a probable substitute to the pyridine ligand on the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells has also been investigated .

Propiedades

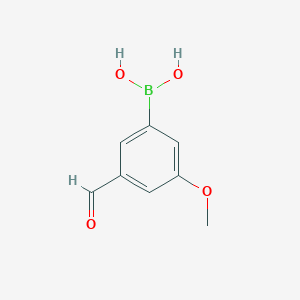

IUPAC Name |

2-(3-thiophen-2-ylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLAUZMWRWBBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)